N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide
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Overview
Description
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the bromophenyl group through a coupling reaction. The final step involves the attachment of the methoxybenzamide moiety.
Benzothiazole Core Synthesis: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the benzothiazole core in the presence of a palladium catalyst and a base.
Attachment of Methoxybenzamide Moiety: The final step involves the reaction of the intermediate compound with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases due to its potential bioactivity.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. For example, it could inhibit kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE: Unique due to its specific combination of functional groups and potential bioactivity.
2-({(4-bromophenyl)carbamoylmethyl}sulfanyl)acetic acid: Similar structure but lacks the benzothiazole core.
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid: Similar structure but with a different position of the bromophenyl group.
Uniqueness
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE is unique due to its specific combination of a benzothiazole core, a bromophenyl group, and a methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18BrN3O3S2 |
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Molecular Weight |
528.4 g/mol |
IUPAC Name |
N-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H18BrN3O3S2/c1-30-19-5-3-2-4-17(19)22(29)26-16-10-11-18-20(12-16)32-23(27-18)31-13-21(28)25-15-8-6-14(24)7-9-15/h2-12H,13H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
ZVSFQVQCJJGYDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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